(E)-2-cyanohex-2-enoic acid CAS number 869-00-1 properties
(E)-2-cyanohex-2-enoic acid CAS number 869-00-1 properties
An In-Depth Technical Guide to (E)-2-Cyanohex-2-enoic Acid (CAS 869-00-1) for Advanced Research and Development
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the properties, synthesis, and potential applications of (E)-2-cyanohex-2-enoic acid (CAS No. 869-00-1). This molecule, belonging to the class of α,β-unsaturated cyanoacrylates, represents a versatile building block in modern organic synthesis, offering unique reactivity for the construction of complex molecular architectures.
Molecular Identity and Physicochemical Characteristics
(E)-2-Cyanohex-2-enoic acid is a polyfunctional molecule featuring a carboxylic acid, a nitrile group, and an alkene, all conjugated to form a highly electron-deficient system. This electronic arrangement is the primary driver of its chemical reactivity and utility in synthesis.
Structural Information
| Identifier | Value | Source |
| CAS Number | 869-00-1 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [2] |
| IUPAC Name | (E)-2-cyanohex-2-enoic acid | [1] |
| SMILES | CCC\C=C(/C#N)\C(=O)O | [1] |
| InChIKey | RMCPVXOVNVHHAJ-ZSYMWRCLDB | [1] |
Predicted & Experimental Physicochemical Properties
Direct experimental data for (E)-2-cyanohex-2-enoic acid is not widely available in the literature.[1] The following table includes computed properties and experimental data for closely related analogs to provide a scientifically grounded estimation.
| Property | Value | Notes | Source |
| Melting Point | Not Available (n/a) | Expected to be a low-melting solid. For comparison, (E)-2-cyano-but-2-enoic acid is a white solid. | [1][3] |
| Boiling Point | Not Available (n/a) | Likely to decompose upon heating at atmospheric pressure. | [1] |
| Density | Not Available (n/a) | --- | [1] |
| pKa | ~1.3 ± 0.1 | Predicted. The strong electron-withdrawing groups enhance acidity compared to hexenoic acid (pKa ~5.1). Value is based on prediction for 2-cyanoacrylic acid. | [4] |
| LogP | 0.8 | Computed. Indicates moderate lipophilicity. | [2] |
| Polar Surface Area | 61.1 Ų | Computed. | [2] |
Synthesis via Knoevenagel Condensation: Mechanism and Protocol
The premier synthetic route to (E)-2-cyanohex-2-enoic acid is the Knoevenagel condensation, a cornerstone reaction in C-C bond formation.[5] This reaction involves the nucleophilic addition of an active methylene compound (cyanoacetic acid) to an aldehyde (butanal), followed by dehydration.[5]
Causality of Experimental Design
The choice of a weak base as a catalyst, such as piperidine or an amine salt like ammonium acetate, is critical. A strong base would induce self-condensation of the butanal or deprotonate the carboxylic acid of the product, complicating the reaction.[5] The reaction is driven to completion by the formation of a stable, conjugated system and often by the removal of water. The use of pyridine in the Doebner modification can be particularly effective for condensations involving a free carboxylic acid, as it facilitates the final decarboxylation-coupled dehydration step.[5]
Reaction Mechanism
The mechanism proceeds through three key stages:
-
Enolate Formation: The basic catalyst deprotonates the α-carbon of cyanoacetic acid, which is highly acidic due to the adjacent cyano and carboxyl groups, forming a resonance-stabilized enolate.
-
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of butanal, forming an aldol-type addition intermediate.
-
Dehydration: The intermediate readily eliminates a molecule of water to yield the final α,β-unsaturated product, (E)-2-cyanohex-2-enoic acid. The trans (E) isomer is typically the thermodynamically favored product due to reduced steric hindrance.
Caption: Knoevenagel condensation mechanism for the synthesis of (E)-2-cyanohex-2-enoic acid.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure adapted from established methods for Knoevenagel condensations.[6]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add butanal (10 mmol, 1 eq.), cyanoacetic acid (12 mmol, 1.2 eq.), and ammonium acetate (1.5 mmol, 0.15 eq.) in 100 mL of toluene.
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure (E)-2-cyanohex-2-enoic acid.
Spectral Properties Analysis
| Spectral Data | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Rationale |
| ¹H NMR | 1.0-1.2 (t, 3H), 1.6-1.8 (sext, 2H), 2.5-2.7 (q, 2H), 7.7-7.9 (t, 1H), 10-12 (br s, 1H) | Signals correspond to the propyl chain (CH₃, CH₂, CH₂), the vinylic proton, and the acidic carboxylic proton. The triplet for the vinylic proton is characteristic of coupling to the adjacent methylene group. The ¹H NMR for the related methyl ester shows the vinylic proton at δ 7.69 (t, J=8.0 Hz).[6] |
| ¹³C NMR | ~14, ~22, ~32, ~115, ~120, ~155, ~165 | Corresponds to the propyl chain carbons, the nitrile carbon (C≡N), the alkene carbons (C=C), and the carbonyl carbon (C=O). Spectral data for the methyl ester confirms the presence of these key functional groups.[7] |
| FT-IR | 3200-2500 (broad, O-H), 2230-2210 (C≡N), 1710-1680 (C=O), 1640-1620 (C=C) | Characteristic stretching frequencies for the carboxylic acid O-H, conjugated nitrile, conjugated carbonyl, and the carbon-carbon double bond. |
Chemical Reactivity and Synthetic Potential
The core of (E)-2-cyanohex-2-enoic acid's utility lies in its nature as an electrophilic alkene. The strong electron-withdrawing effects of both the cyano and carboxylic acid groups render the β-carbon highly susceptible to nucleophilic attack.
Michael Addition
This compound is an excellent Michael acceptor. It readily undergoes conjugate addition with a wide range of soft nucleophiles (e.g., amines, thiols, enolates). This reaction is fundamental for introducing complexity and building larger molecular scaffolds.
Caption: General workflow for the Michael addition of a nucleophile to (E)-2-cyanohex-2-enoic acid.
This reactivity makes it a valuable precursor for synthesizing substituted pyridones and pyrimidines, which are heterocyclic cores found in many bioactive molecules.[8]
Applications in Drug Discovery and Materials Science
While specific applications for CAS 869-00-1 are not extensively documented, the broader class of cyanoacrylates serves as a strong indicator of its potential.
-
Medicinal Chemistry Intermediate: Its polyfunctionality allows it to serve as a starting point for the synthesis of heterocyclic libraries. The cyano and carboxyl groups can be further manipulated post-Michael addition to induce cyclization, leading to diverse scaffolds for screening in drug discovery programs.[8]
-
Polymer and Biomaterial Synthesis: Cyanoacrylates are monomers for poly(cyanoacrylate)s, a class of polymers known for their applications as biomedical adhesives and in nanoparticle-based drug delivery systems.[9][10] The hexyl chain of this specific molecule could impart greater lipophilicity to a resulting polymer, potentially altering its degradation profile and drug-loading capacity.
Safety and Handling
As with other cyanoacrylates and reactive organic acids, appropriate safety precautions are necessary.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place away from bases and moisture to prevent polymerization or degradation.
-
Toxicity: Harmful if swallowed and may cause skin and serious eye irritation.[11]
Conclusion
(E)-2-Cyanohex-2-enoic acid (CAS 869-00-1) is a synthetically valuable, albeit under-characterized, chemical entity. Its straightforward synthesis via the Knoevenagel condensation and its predictable reactivity as a potent Michael acceptor make it an attractive tool for chemists in both academic and industrial research. For professionals in drug development, its potential as a scaffold for generating novel heterocyclic compounds warrants further exploration. This guide provides the foundational knowledge necessary to confidently incorporate this versatile building block into advanced synthetic workflows.
References
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
University of Calgary. (n.d.). Chapter 6: Reactions of Alkenes : Addition Reactions. Available from: [Link]
-
SpectraBase. (n.d.). (E)-2-cyano-2-hexenoic acid methyl ester. Available from: [Link]
-
Save My Exams. (2025). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Available from: [Link]
-
PURKH. (n.d.). Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Available from: [Link]
-
ChemSynthesis. (2025). (2E)-2-cyano-2-hexenoic acid. Available from: [Link]
-
SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Available from: [Link]
-
PubChem. (n.d.). Cyanoacrylic acid. Available from: [Link]
-
LookChem. (n.d.). 2-Cyanoacrylic acid. Available from: [Link]
-
RSC Publishing. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. Available from: [Link]
-
Journal of the Chilean Chemical Society. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]
-
ACS Publications. (n.d.). Condensation Reactions. I. The Condensation of Ketones with Cyanoacetic Esters and the Mechanism of the Knoevenagel Reaction. Available from: [Link]
-
Researcher.Life. (2018). 5 - Nanostructured Cyanoacrylates: Biomedical Applications. Available from: [Link]
-
ResearchGate. (2025). (PDF) Cyano Acrylate Polymers in Medical Applications. Available from: [Link]
- Google Patents. (n.d.). EP0686681A1 - Alpha-cyanoacrylate adhesive composition.
-
ResearchGate. (n.d.). Surgical and Medical Applications of Cyanoacrylate Glue | Download Table. Available from: [Link]
-
YouTube. (2025). What Is Cyanoacrylate Used For? - Chemistry For Everyone. Available from: [Link]
-
European Chemicals Agency. (n.d.). Substance Information - Diethyl(2-mercaptoethyl)amine. Available from: [Link]
-
MDPI. (n.d.). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Available from: [Link]
-
PubChem. (n.d.). (2E)-5-cyano-2-hexenoic acid. Available from: [Link]
-
PubChem. (n.d.). 2-Hexenoic acid, (2E)-. Available from: [Link]
-
FooDB. (2010). Showing Compound (E)-2-Hexenoic acid (FDB008086). Available from: [Link]
-
Progress in Chemical and Biochemical Research. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Available from: [Link]
-
NIST. (n.d.). 2-Hexenoic acid, (E)-. Available from: [Link]
-
PubChem. (n.d.). 1-Chloro-2-(diethylamine)ethane hydrochloride. Available from: [Link]
-
ChemBK. (2024). 2-Diethylaminoethylchloride hydrochloride. Available from: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (2E)-5-cyano-2-hexenoic acid | C7H9NO2 | CID 10942511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyano-but-2-enoic acid 96% | CAS: 759-72-8 | AChemBlock [achemblock.com]
- 4. 2-Cyanoacrylic acid|lookchem [lookchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Alkenes as nucleophiles: Part 1 — Making Molecules [makingmolecules.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
